2,4-Diamino-7-Pteridinemethanol
Description
Significance of the Pteridine (B1203161) Chemical Scaffold in Biological Systems
Many pteridine derivatives serve as essential cofactors for a variety of enzymes. nih.govresearchgate.net Tetrahydrobiopterin (B1682763) (H4Bip), for instance, is a critical cofactor for aromatic amino acid hydroxylases, enzymes involved in the synthesis of neurotransmitters, and for nitric oxide synthases. nih.govnih.gov Another crucial group of pteridine-based cofactors are the folates (derivatives of folic acid), which are vital for one-carbon transfer reactions, particularly in the synthesis of nucleotides and certain amino acids. nih.govnumberanalytics.com The enzymatic regeneration of these cofactors, such as the reduction of dihydrofolate to tetrahydrofolate by dihydrofolate reductase (DHFR), is paramount for sustaining these metabolic pathways. nih.govnumberanalytics.com
The fundamental role of pteridines in metabolic processes has made them an attractive target for the development of therapeutic agents. nih.govresearchgate.netnumberanalytics.com By designing molecules that mimic or antagonize the action of natural pteridines, medicinal chemists have created a range of drugs with diverse applications. ontosight.ai A prominent example is Methotrexate (B535133), a pteridine derivative that acts as a folic acid antagonist. numberanalytics.comijrpr.com It inhibits the enzyme dihydrofolate reductase, thereby disrupting DNA synthesis and cell division, which is particularly effective in cancer chemotherapy and for treating autoimmune diseases. ontosight.aiijrpr.com Other pteridine-based drugs like Triamterene and Pralatrexate have also been approved for clinical use. nih.gov The therapeutic potential of pteridine derivatives extends to various other conditions, including inflammatory diseases, infectious diseases, and neurodegenerative disorders. nih.govresearchgate.net
Contextualization of 2,4-Diamino-7-Pteridinemethanol within Pteridine Research
This compound is a specific pteridine derivative that is primarily recognized for its role in the synthesis and metabolism of other significant pteridine compounds.
This compound is often encountered as an impurity in the synthesis of other pteridine derivatives, most notably in the production of Methotrexate. google.comchemicalbook.com The synthesis of the key intermediate for Methotrexate, 2,4-diamino-6-hydroxymethylpteridine, can be contaminated with the 7-hydroxymethyl isomer. google.comgoogle.com Furthermore, catabolites of Methotrexate have been identified as 2,4-diamino-7-hydroxy-pteridine derivatives, suggesting that the 7-substituted pteridine core can be a metabolic product. nih.gov Specifically, 2,4-diamino-6-hydroxymethyl-7-hydroxy-pteridine and 2,4-diamino-6-methyl-7-hydroxy-pteridine have been found in biological fluids of patients treated with high-dose Methotrexate. nih.gov This highlights the importance of understanding the formation and potential biological activity of such 7-substituted pteridines. The compound is also available commercially as a chemical reagent, indicating its utility in research and as a standard for analytical purposes. pharmaffiliates.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N6O |
|---|---|
Molecular Weight |
192.18 g/mol |
IUPAC Name |
(2,4-diaminopteridin-7-yl)methanol |
InChI |
InChI=1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)11-3(2-14)1-10-4/h1,14H,2H2,(H4,8,9,11,12,13) |
InChI Key |
YKUFJEGZKCTYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=NC(=N2)N)N)CO |
Origin of Product |
United States |
Biochemical Interactions and Mechanisms of Action of 2,4 Diamino 7 Pteridinemethanol and Its Analogues
Enzyme Interaction Profiles of Pteridine (B1203161) Derivatives
Pteridine derivatives are recognized for their ability to interact with and modulate the function of a wide range of enzymes and proteins. mdpi.com This interaction is often driven by the structural similarity of the pteridine core to endogenous substrates, allowing them to bind to enzyme active sites.
Pteridine derivatives have been shown to modulate enzyme activities, most notably through inhibition. mdpi.com Their structural framework allows for diverse chemical modifications, leading to analogues that can target specific enzymes with high affinity. For instance, certain pteridine-based compounds have been developed to inhibit enzymes involved in cancer cell proliferation. mdpi.com
A key mechanism for this modulation is the de novo synthesis of potent antifolates from pteridine precursors within a target organism. It has been proposed that compounds like 2,4-diamino-6-hydroxymethyl-pteridine (a close analogue of 2,4-Diamino-7-Pteridinemethanol) can be enzymatically converted into powerful inhibitors of dihydrofolate reductase (DHFR). researchgate.net This bioconversion strategy highlights a sophisticated level of enzyme interaction, where the pteridine derivative serves as a prodrug that is activated by the target's own metabolic machinery. researchgate.net
Pteridines are fundamental to the biosynthesis of folates (vitamin B9), which are essential cofactors for one-carbon transfer reactions in the synthesis of purines, thymidylate, and certain amino acids. selleckchem.comwikipedia.org The folate molecule itself consists of a pteridine ring, a p-aminobenzoate (PABA) moiety, and glutamate (B1630785) residues. selleckchem.com In organisms that synthesize their own folate, such as plants and microorganisms, the pteridine portion is synthesized in the cytosol from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps. selleckchem.comnih.gov
The accumulation of pteridine intermediates can sometimes influence the folate pathway. In engineered tomatoes with increased pteridine production, very high levels of pteridines were correlated with a decrease in folate levels, suggesting that these accumulated pteridines might act as competitive inhibitors for enzymes or transporters within the folate pathway. selleckchem.com Furthermore, dietary folate intake has been shown to alter the profiles of urinary pteridines, indicating a regulatory link between folate availability and the biosynthesis of endogenous pteridines like neopterin (B1670844) and biopterin. rsc.org
Some pteridine analogues are specifically designed to be processed by enzymes in the folate pathway. For example, 2,4-diamino-N10-methyl-pteroic acid (DAMPA) is hypothesized to be converted to the potent DHFR inhibitor methotrexate (B535133) by the enzyme dihydrofolate synthase. researchgate.net This targeted metabolic conversion is possible in pathogens like Plasmodium falciparum that possess the necessary folate synthesis enzymes, but not in the human host, which lacks the complete pathway. researchgate.net
The structural analogy of pteridines to folate has made them a cornerstone for the development of inhibitors targeting folate-dependent enzymes, which are critical for cell division and survival.
Dihydrofolate reductase (DHFR) is a crucial enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of the vitamin. wikipedia.orgnih.gov Inhibition of DHFR depletes the THF pool, thereby halting DNA synthesis and leading to cell death. nih.gov This makes DHFR a prime target for antimicrobial and cancer chemotherapies. wikipedia.orgastrazeneca.com
Pteridine derivatives are prominent among DHFR inhibitors. The classic antifolate drug methotrexate, for instance, is a pteridine derivative that potently inhibits DHFR. mdpi.comnih.gov Research has explored a variety of pteridine-based scaffolds for DHFR inhibition. Substituted 1-methylpteridine-2,4,7-triones and 7-aryl-(hetaryl-)furo[3,2-g]pteridine-2,4(1H,3H)-diones have been shown to inhibit DHFR, although with less potency than methotrexate. Similarly, 2,4-diaminopteridine (B74722) and 2,4-diaminoquinazoline moieties are common features in inhibitors designed to target DHFR. The compound 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazoline was identified as a potent "nonclassical" antifolate that strongly inhibits both mammalian and bacterial DHFR.
| Compound | Enzyme Source | Inhibition Value (ID50) | Reference |
|---|---|---|---|
| 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazoline | Beef Liver DHFR | 1.6 x 10-9 M | |
| 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazoline | Lactobacillus casei DHFR | 1.35 x 10-8 M |
Pteridine reductase (PTR1) is an NADPH-dependent enzyme found in trypanosomatid parasites, such as Trypanosoma and Leishmania, but not in mammals. This enzyme catalyzes the reduction of both unconjugated pterins (like biopterin) and conjugated folates. Crucially, PTR1 can reduce dihydrofolate to tetrahydrofolate, providing a bypass mechanism that allows parasites to survive treatment with classical DHFR inhibitors. This makes PTR1 an essential enzyme for parasite survival and a key target for developing new anti-parasitic drugs.
Inhibitors containing 2,4-diaminopteridine or 2,4-diaminopyrimidine (B92962) cores have been developed to target PTR1. Structure-based drug design has led to the identification of potent and selective PTR1 inhibitors. For example, a 2,4-diaminopteridine derivative (compound 6a in the study) was found to be a potent inhibitor of L. major PTR1 with a Ki of 100 nM. Further optimization based on its crystal structure led to a derivative (compound 6b) with an improved Ki of 37 nM. Similarly, 2,4-diaminopyrimidine derivatives have shown low-micromolar inhibition of L. chagasi PTR1. The goal of much of this research is to develop dual inhibitors that can target both PTR1 and DHFR simultaneously, or to use PTR1 inhibitors in combination with known DHFR inhibitors to overcome drug resistance.
| Compound | Enzyme Source | Inhibition Value (Ki) | Reference |
|---|---|---|---|
| Compound 6a (2,4-diaminopteridine derivative) | Leishmania major PTR1 | 100 nM | |
| Compound 6b (2,4-diaminopteridine derivative) | Leishmania major PTR1 | 37 nM | |
| Compound 5 (2,4-diaminoquinazoline derivative) | Leishmania chagasi PTR1 | 0.47 µM | |
| 2,4-diaminopyrimidine derivatives | Leishmania chagasi PTR1 | 1.50 - 2.30 µM |
The versatility of the pteridine scaffold allows it to be adapted for the inhibition of enzymes outside of folate metabolism.
Lipoxygenase: Lipoxygenases are enzymes involved in the inflammatory response. A novel series of N-substituted 2,4-diaminopteridines has been synthesized and evaluated as inhibitors of soybean lipoxygenase. Several of these derivatives showed potent inhibition, with IC50 values as low as 100 nM, demonstrating that the 2,4-diaminopteridine core is a viable scaffold for developing lipoxygenase inhibitors.
Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. Consequently, PI3K inhibitors are a major focus of cancer drug development. rsc.org Research has shown that the diaminopteridine core can be utilized to create highly potent inhibitors of PI3K. selleckchem.com These inhibitors are designed to interact with key residues, such as Valine 88 in the hinge region of the PI3Kγ isoform. selleckchem.com This demonstrates the adaptability of the pteridine scaffold for targeting the ATP-binding site of kinases, a large and important class of enzymes.
Specific Enzyme Inhibition by Pteridine Analogues
Broader Biochemical Pathway Modulation
Pteridine compounds, including analogues of this compound, are known to influence essential biochemical pathways, such as amino acid metabolism, nucleic acid synthesis, and the production of neurotransmitters.
Influence on Amino Acid Metabolism and Nucleic Acid Synthesis
Pteridine derivatives are integral to the synthesis of certain amino acids and are fundamental to the production of nucleic acids. The metabolic pathways of these compounds are often intertwined with those of folate, a critical B-vitamin.
Folate Pathway Interference: Structurally similar to folic acid, many pteridine-based compounds can interfere with the folate metabolic pathway. This pathway is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. For instance, methotrexate, a well-known antifolate drug, is structurally related to pteridines and functions by inhibiting dihydrofolate reductase (DHFR). nih.gov This enzyme is crucial for regenerating tetrahydrofolate, a key cofactor in the synthesis of thymidylate, a necessary component of DNA. The inhibition of DHFR by methotrexate disrupts DNA synthesis, which is particularly effective against rapidly dividing cells. smolecule.com
Amino Acid Interconversion: The folate pathway is also linked to amino acid metabolism. Tetrahydrofolate-dependent enzymes are involved in the interconversion of amino acids, such as the conversion of serine to glycine. By disrupting the folate cycle, pteridine analogues can indirectly affect the availability of these amino acids for protein synthesis and other metabolic processes.
Energy Metabolism: Recent studies on the effects of certain pesticides on insects have highlighted the intricate connections between amino acid metabolism and energy production. For example, the metabolism of branched-chain amino acids (valine, leucine, and isoleucine) and aromatic amino acids (phenylalanine) can be altered, affecting the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. mdpi.com While not directly involving this compound, this research underscores the potential for small molecules to have far-reaching effects on interconnected metabolic pathways.
Impact on Neurotransmitter Production
Pteridines play a vital role as cofactors in the synthesis of several key neurotransmitters.
Tetrahydrobiopterin (B1682763) (BH4) as a Cofactor: Tetrahydrobiopterin (BH4), a reduced pterin (B48896), is an essential cofactor for aromatic amino acid hydroxylases. wikipedia.orgnih.gov These enzymes are responsible for the synthesis of dopamine (B1211576), norepinephrine, epinephrine, and serotonin (B10506). wikipedia.org Consequently, any disruption in the metabolism or availability of pteridines can have a significant impact on neurotransmitter levels.
Dopamine and Serotonin Synthesis: The synthesis of dopamine and serotonin is directly dependent on BH4. researchgate.net Therefore, alterations in pteridine metabolism could potentially lead to changes in the levels of these neurotransmitters, which are crucial for mood regulation, motor control, and various other neurological functions.
Nitric Oxide Synthesis: BH4 is also a cofactor for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. nih.gov
Molecular Mechanisms of Biological Activity
The biological activity of this compound and its analogues is underpinned by their specific molecular interactions with protein targets, primarily enzymes.
Ligand-Target Binding Interactions and Affinity
The effectiveness of these compounds is determined by their ability to bind to specific molecular targets with high affinity.
Enzyme Active Site Binding: Pteridine analogues often function by binding to the active site of their target enzymes. wikipedia.org For example, methotrexate binds tightly to the active site of dihydrofolate reductase. smolecule.com This binding is often characterized by extensive hydrogen bonding networks between the ligand and the amino acid residues of the enzyme, as well as with cofactors like NADP(H). nih.govresearchgate.net
Structural Determinants of Binding: The specific substituents on the pteridine ring system play a crucial role in determining the binding affinity and selectivity for a particular target. rsc.org Even minor modifications to the structure can significantly alter the binding characteristics.
Fluorescent Ligands: Some pteridine derivatives, such as 2,4-diamino-6,7-dimethylpteridine, have been developed as fluorescent ligands to study nucleic acid structures, highlighting the versatility of the pteridine scaffold in molecular recognition. rsc.org
Competitive Inhibition and Enzyme Kinetics (in context of related compounds)
A common mechanism of action for pteridine analogues is competitive inhibition of their target enzymes.
Competition with Natural Substrates: Competitive inhibitors are often structurally similar to the natural substrate of an enzyme and compete with it for binding to the active site. wikipedia.orgpearson.com This prevents the substrate from binding and the subsequent catalytic reaction from occurring.
Impact on Michaelis-Menten Kinetics: In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the enzyme for its substrate is increased, while the maximum reaction velocity (Vmax) remains unchanged. wikipedia.org This is because the inhibition can be overcome by increasing the substrate concentration.
Examples in Drug Action: The action of many drugs, including some antifolates, is based on the principle of competitive inhibition. By understanding the kinetics of this inhibition, researchers can design more potent and specific inhibitors.
Bypass Mechanisms in Drug Resistance (from an enzymatic perspective)
The development of drug resistance is a significant challenge in chemotherapy and can involve various enzymatic bypass mechanisms.
Target Enzyme Overproduction: One mechanism of resistance is the overproduction of the target enzyme. oregonstate.education If the cell produces enough of the enzyme, a sufficient amount may remain unbound by the inhibitor to carry out its normal function.
Development of Bypass Pathways: Cells can also develop alternative metabolic pathways that circumvent the need for the inhibited enzyme. oregonstate.education For example, in the case of antifolate resistance, some organisms have evolved a pteridine reductase (PTR1) that can reduce oxidized pterins, thus alleviating the inhibition of dihydrofolate reductase. nih.govresearchgate.net
Target Modification: Mutations in the gene encoding the target enzyme can lead to changes in its structure that reduce the binding affinity of the inhibitor without significantly affecting the enzyme's normal function. oregonstate.education
Structure Activity Relationship Sar and Computational Studies of 2,4 Diamino 7 Pteridinemethanol Analogs
Rational Design Principles for Pteridine-Based Bioactive Molecules
The rational design of pteridine-based compounds leverages a deep understanding of the target enzyme's structure and mechanism. This knowledge allows for the creation of molecules with high affinity and specificity, a process often guided by computational modeling and validated through experimental assays. chemrxiv.orgacs.org
The design of specific enzyme inhibitors based on the pteridine (B1203161) scaffold, such as those targeting pteridine reductase (PTR1) or dihydrofolate reductase (DHFR), often begins with a known ligand or substrate. acs.orgnih.gov For instance, the 2,4-diaminopteridine (B74722) core is a key feature recognized by these enzymes. The design strategy involves modifying substituents on this core to enhance binding to the target active site.
A common approach involves dissecting a lead compound into distinct modules that can be independently optimized. For example, pteridine-based inhibitors have been conceptually divided into three key modules for optimization:
The N10 position: Modifications here can influence interactions within the enzyme's active site.
The para-amino benzoic acid (PABA) moiety: Alterations to this part of the molecule can modulate species-specific interactions. acs.org
The "Tail" region: Changes in the geometry and chemical nature of the tail can significantly boost inhibition of one target while potentially reducing affinity for another. acs.orgnih.gov
This modular, fragment-based design, supported by computational docking and crystallographic data, allows for a systematic exploration of the chemical space to derive a clear structure-activity relationship and improve inhibitory activity. chemrxiv.orgnih.gov
A major challenge in drug design is achieving selectivity for a pathogenic enzyme over its human counterpart. For pteridine-based inhibitors, this is particularly relevant when targeting parasitic diseases like leishmaniasis and African sleeping sickness. acs.orgnih.gov Parasitic enzymes such as PTR1 and DHFR are vital for their survival, but human DHFR (hDHFR) is also present, making selectivity crucial to minimize host toxicity. acs.org
Key strategies for optimizing selectivity include:
Exploiting Structural Differences: Parasitic and human enzymes, despite performing similar functions, possess differences in their amino acid sequences and three-dimensional structures. For example, the active site of Leishmania major PTR1 (LmPTR1) is more elongated and open compared to that of Trypanosoma brucei PTR1 (TbPTR1), a difference that can be exploited by introducing bulky substituents. acs.org Human DHFR shares only about 30% sequence identity with parasitic DHFR domains, offering a significant opportunity for designing selective inhibitors. acs.orgnih.gov
Targeting Multiple Enzymes: In some parasites, PTR1 can act as a metabolic bypass for DHFR, conferring resistance to classical antifolates. acs.orgnih.gov A multitarget approach, designing compounds that inhibit both PTR1 and DHFR in the parasite, can create a more effective and robust therapeutic strategy. acs.orgnih.gov This involves optimizing the inhibitor structure to fit within the distinct binding sites of both parasitic enzymes while having a low affinity for the human ortholog.
Structure-Based Optimization: Using crystal structures of the target enzymes, inhibitors can be designed to form specific hydrogen bonds or hydrophobic interactions with residues unique to the parasitic enzyme. For example, modifications to the PABA moiety of pteridine derivatives can be designed to exploit the different chemical environments in the active sites of parasitic targets compared to hDHFR. acs.org
The following table summarizes the effects of modular modifications on the activity and selectivity of pteridine analogs.
| Modified Module | General Strategy | Observed Effect on Activity/Selectivity | Example |
|---|---|---|---|
| N10 Substituent | Varying the group at the N10 position to probe the active site. | N10 modifications can yield improved PTR1 inhibitors while maintaining selectivity trends for parasite DHFRs over human DHFR. nih.gov | Replacing an N-H with an N-methyl group. |
| PABA Moiety | Introducing different substituents on the PABA ring. | Leads to strong variations in the target inhibition profile and can be used to modulate species-specific interactions. acs.orgnih.gov | Introducing a bulky naphthalene (B1677914) group was shown to be beneficial for LmPTR1 inhibition due to its more open active site. acs.org |
| Tail Region | Altering the geometry and chemical composition of the terminal portion of the molecule. | Alterations in tail geometry can significantly boost PTR1 inhibition but may concurrently reduce DHFR inhibition. nih.gov | Modifying a cyclic glutamate (B1630785) tail to alter interactions at the periphery of the binding site. acs.org |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in predicting the activity of novel compounds and understanding the structural features essential for their function. nih.gov
The development of a robust QSAR model follows a well-defined workflow. mdpi.com It begins with a dataset of compounds with known biological activities. mdpi.com This data is then partitioned into a training set, used to build the model, and a test set, used to evaluate its predictive power. mdpi.com
Different statistical methods can be employed to generate the model, including:
Multiple Linear Regression (MLR): This method creates a linear equation that correlates biological activity with various molecular descriptors. nih.govnih.gov
Partial Least Squares (PLS): A statistical method similar to MLR, particularly useful when the number of descriptors is large or when they are correlated. nih.gov
Non-linear Methods: Techniques like computational neural networks can capture more complex, non-linear relationships between structure and activity. nih.gov
The ultimate goal is to create a model with high predictive accuracy for new, untested molecules, thereby guiding the synthesis of more potent compounds. nih.govu-strasbg.fr Studies on dihydropteridone derivatives, which are structurally related to pteridines, have successfully used both 2D and 3D-QSAR models to validate anticancer activity and guide the design of new agents. nih.gov
The core of any QSAR model is the use of molecular descriptors—numerical values that quantify various aspects of a molecule's structure. mdpi.comutcluj.ro These descriptors can be categorized based on the information they encode:
Topological Descriptors: These describe the connectivity of atoms in a molecule.
Geometric Descriptors: These relate to the 3D shape and size of the molecule.
Electronic Descriptors: These quantify features related to the electron distribution, such as partial charges and dipole moments. nih.govutcluj.ro
Hydrophobic Descriptors: These measure the water-hating character of a molecule or its fragments.
In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMSIA), the model correlates activity with the steric and electrostatic fields surrounding the molecules. nih.gov For instance, in a study of dihydropteridone derivatives, the "Minimum exchange energy for a C-N bond" was identified as a key 2D descriptor, while hydrophobic fields were crucial in the 3D model, suggesting that modifying substituents to align with favorable hydrophobic regions could enhance activity. nih.gov
The table below provides examples of descriptor types used in QSAR studies.
| Descriptor Category | Description | Examples |
|---|---|---|
| Topological | Numerical representation of molecular connectivity and branching. | Wiener index, Kier & Hall connectivity indices. utcluj.ro |
| Geometric (3D) | Describes the three-dimensional properties of the molecule. | Molecular volume, surface area, shape flexibility index. nih.gov |
| Electronic | Quantifies electron distribution and related properties. | Dipole moment, partial atomic charges, energy of HOMO/LUMO. nih.govutcluj.ro |
| Quantum Chemical | Derived from quantum mechanical calculations. | Bond energies, electrostatic potential. nih.gov |
Molecular Modeling and Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org It is an indispensable tool in drug discovery for visualizing ligand-protein interactions at an atomic level, rationalizing observed biological activities, and guiding the design of new inhibitors. frontiersin.orgmdpi.com
Docking simulations of 2,4-diaminopteridine analogs have been crucial in understanding their mechanism of action against enzymes like DHFR and PTR1. chemrxiv.orgnih.gov These studies typically involve placing the ligand into the active site of the enzyme's 3D structure, which can be obtained from X-ray crystallography or generated via homology modeling. frontiersin.org The process involves a sampling algorithm to generate various binding poses and a scoring function to rank them based on their predicted binding affinity. frontiersin.org
Docking studies on 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs targeting Plasmodium falciparum DHFR revealed that the 2,4-diamino core is essential for binding. nih.gov It typically forms key hydrogen bond interactions with conserved acidic residues, such as Aspartate 54, in the active site. nih.gov The side chains of the inhibitors are oriented in a way that can avoid steric clashes with mutated residues, which is a known mechanism of drug resistance. nih.gov
Similarly, docking of pteridine derivatives into the active sites of parasitic PTR1 has confirmed that the pteridine ring adopts an orientation similar to that of known inhibitors like methotrexate (B535133). nih.gov These models, often validated by co-crystal structures, provide a structural basis for inhibitor potency and selectivity, allowing researchers to design modifications that enhance interactions with the target enzyme. chemrxiv.orgnih.gov
The following table summarizes key amino acid interactions for pteridine-based inhibitors in the active sites of their target enzymes, as identified through molecular docking and crystallography.
| Target Enzyme | Key Interacting Residues | Type of Interaction | Significance |
|---|---|---|---|
| P. falciparum DHFR | Asp54, Ile14, Leu/Ile164 | Hydrogen Bonding | Anchors the 2,4-diamino core of the inhibitor in the active site. nih.gov |
| P. falciparum DHFR | Asn108 (mutant) | Steric Avoidance | Effective inhibitors orient their side chains to avoid clashes with this residue, overcoming a key resistance mechanism. nih.gov |
| L. major PTR1 | Various hydrophobic residues | Hydrophobic Interactions | The more open, elongated pocket of LmPTR1 accommodates bulkier side chains, which can be exploited for selectivity. acs.org |
| Trypanosomatid PTR1 | Cofactor NADP(H) | Hydrogen Bonding | Inhibitors form extensive hydrogen bond networks with the cofactor, contributing significantly to binding affinity. nih.gov |
Analysis of Ligand Conformation and Binding Site Geometry
Understanding the three-dimensional arrangement of a ligand and the geometry of its binding site on a biological target is fundamental to rational drug design. For analogs of 2,4-diamino-7-pteridinemethanol, these insights are often derived from a combination of experimental techniques like X-ray crystallography and computational modeling.
The crystal structure of closely related compounds, such as 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate (B79036), reveals a planar pteridine ring system. nih.gov This planarity is a key feature influencing how these molecules fit into the binding pockets of their target enzymes. Molecular docking studies on 2,4-diaminopteridine analogs targeting enzymes like Plasmodium falciparum dihydrofolate reductase (PfDHFR) have shown that these compounds adopt specific binding poses and orientations within the active site. nih.govnih.gov The 2,4-diamino functional groups are consistently predicted to form crucial hydrogen bond interactions with key amino acid residues. nih.govnih.gov
Visual inspection of the docking poses of 2,4-diaminopteridine derivatives indicates that many share similar binding modes. nih.gov The conformation of the ligand is critical; for instance, the long side chains of some analogs orient themselves within hydrophobic regions of the active site. nih.gov This orientation is vital for avoiding steric clashes with amino acid residues that might otherwise confer drug resistance. nih.gov The geometry of the binding site itself, often a well-defined pocket, dictates the size and shape of the molecules that can be accommodated, guiding the design of analogs with improved affinity and selectivity.
Prediction of Molecular Interactions and Binding Modes
Computational studies have been instrumental in predicting the specific molecular interactions between this compound analogs and their biological targets. Molecular docking simulations are a primary tool for this purpose, providing detailed predictions of binding modes.
For 2,4-diaminopteridine inhibitors of dihydrofolate reductase, docking studies have consistently highlighted the importance of hydrogen bonds. The 2,4-diamino groups are predicted to form key hydrogen bond interactions with specific amino acid residues such as Asp54, Ile14, and Leu/Ile164 in PfDHFR. nih.gov These interactions are critical for anchoring the ligand within the active site and are a recurring motif in the binding of this class of inhibitors.
Beyond hydrogen bonding, hydrophobic interactions also play a significant role. The pteridine ring and any appended lipophilic groups can engage in van der Waals interactions with nonpolar residues in the binding pocket. For example, the side chains of some analogs are predicted to occupy a hydrophobic portion of the active site. nih.gov
Application of Virtual Screening and Pharmacophore Mapping
Virtual screening and pharmacophore mapping are powerful computational strategies for the discovery of novel, active compounds from large chemical libraries. These techniques have been successfully applied to the study of 2,4-diaminopteridine analogs.
Virtual screening involves the computational filtering of large databases of compounds to identify molecules that are likely to bind to a specific biological target. For pteridine-related scaffolds, virtual screening has been used to identify potential inhibitors of various enzymes. nih.gov This approach can be structure-based, where compounds are docked into the known 3D structure of a target protein, or ligand-based, where compounds are compared to the structure of known active molecules.
Pharmacophore mapping is a technique used to define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. For a series of 2,4-diamino-5-deazapteridine inhibitors of Mycobacterium avium complex dihydrofolate reductase, a pharmacophore model was developed consisting of two hydrogen bond acceptors, one hydrophobic feature, and one ring aromatic feature. nih.gov Such models serve as 3D queries for searching chemical databases to find novel compounds that match the pharmacophoric requirements and are therefore likely to be active. nih.gov The validation of these pharmacophore models against known active and inactive compounds provides confidence in their predictive power. nih.gov
The combination of these techniques allows for the rapid and cost-effective identification of promising lead compounds for further experimental investigation, accelerating the drug discovery process for this class of molecules.
Structural Modifications and their Impact on Biological Activity
The systematic structural modification of the this compound scaffold has been a key strategy in the development of analogs with improved biological activity and selectivity. The impact of these modifications is typically assessed through in vitro biological assays, and the resulting data provides valuable structure-activity relationship (SAR) insights.
Substituted 2,4-diaminopteridine derivatives have been synthesized and evaluated for a range of biological activities, including the inhibition of inducible nitric oxide synthase (iNOS). nih.gov In one such study, a series of twelve derivatives (10a-10l) were prepared and their inhibitory properties against iNOS were evaluated. nih.gov The results indicated that the nature of the substituent had a significant impact on the inhibitory activity, with some compounds showing potency greater than the reference compound, methotrexate. nih.gov For example, compounds 10b and 10i were identified as particularly potent inhibitors with IC50 values of 18.85 µM and 24.08 µM, respectively. nih.gov
The following table summarizes the inhibitory activity of a selection of these 2,4-diaminopteridine derivatives against iNOS.
| Compound | R | IC50 (µM) |
| 10a | H | >50 |
| 10b | 2-Cl | 18.85 |
| 10c | 3-Cl | 34.61 |
| 10d | 4-Cl | >50 |
| 10e | 2-F | >50 |
| 10f | 3-F | 35.28 |
| 10g | 4-F | 41.53 |
| 10h | 2-CH3 | >50 |
| 10i | 3-CH3 | 24.08 |
| 10j | 4-CH3 | 47.33 |
| 10k | 3-OCH3 | 49.17 |
| 10l | 4-OCH3 | >50 |
| Methotrexate | - | >50 |
Data sourced from Ma et al., 2009. nih.gov
In another example, the modification of the 2,4-diaminopteridine core to create 2,4-diaminopyrimidine (B92962) derivatives has led to the development of potent caspase-1 inhibitors. nih.gov A series of these compounds were synthesized and evaluated, with several demonstrating significant enzymatic inhibition with IC50 values in the nanomolar range. nih.gov For instance, compounds 6m , 6n , 6o , 6p , 6q , and 6r displayed IC50 values ranging from 0.022 to 0.078 µM. nih.gov
The table below illustrates the impact of structural modifications on the caspase-1 inhibitory activity of selected 2,4-diaminopyrimidine derivatives.
| Compound | R1 | R2 | R3 | Caspase-1 IC50 (µM) |
| 6m | H | OCH3 | OCH3 | 0.022 |
| 6n | Cl | H | H | 0.035 |
| 6o | Cl | Cl | H | 0.028 |
| 6p | F | H | H | 0.052 |
| 6q | F | F | H | 0.041 |
| 6r | F | F | F | 0.078 |
Data sourced from a study on 2,4-diaminopyrimidine derivatives as caspase-1 inhibitors. nih.gov
These examples clearly demonstrate that even subtle changes to the substituents on the core pteridine or related pyrimidine (B1678525) ring can have a profound effect on biological activity. These SAR studies, in conjunction with the computational insights described in the preceding sections, provide a robust framework for the rational design and optimization of this compound analogs as potential therapeutic agents.
Research Methodologies for the Academic Study of 2,4 Diamino 7 Pteridinemethanol and Pteridine Chemistry
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of pteridine (B1203161) derivatives like 2,4-Diamino-7-Pteridinemethanol. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the arrangement of atoms and functional groups within a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
In the study of pteridines, NMR is also used to investigate the effects of solvent and concentration on the signals from NH protons. researchgate.net Furthermore, variable temperature NMR measurements can determine the energy barriers to internal rotation in certain parts of the molecule, such as the amidinium system. researchgate.net The analysis of NMR spectra, often aided by computational methods like CNDO-SCF-MO theory, allows for a rationalization of the observed chemical shift data. researchgate.net
Table 1: Representative ¹H NMR Data for a Substituted Quinoline This table illustrates the type of data obtained from ¹H NMR spectroscopy, which is analogous to the data that would be collected for this compound.
| Signal | Chemical Shift (δ, ppm) | Corresponding Protons |
| Singlet | 4.77 | NH₂ group at C-2 |
| Singlet | 4.54 | CH at C-4 |
Data adapted from a study on 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy complements NMR by providing information about the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations in the molecular bonds. Each type of bond and functional group absorbs at a characteristic frequency, resulting in a unique spectral fingerprint. youtube.com
For pteridine compounds, FT-IR spectra can confirm the presence of key functional groups. For example, the stretching vibrations of N-H bonds in amino groups and C=O bonds in carbonyl groups produce distinct absorption bands. mdpi.com In the analysis of a substituted quinoline, which shares structural similarities with pteridines, the symmetrical and unsymmetrical stretching frequencies of the NH₂ group were observed between 3444-3318 cm⁻¹, and the stretching vibration of the C≡N in the nitrile group appeared between 2200-2185 cm⁻¹. researchgate.net While spectra from dispersive instruments may differ in detail from those obtained with FT-IR instruments, they still provide valuable structural information. nist.gov
Advanced Analytical and Chromatographic Methods
Advanced analytical and chromatographic techniques are indispensable for separating complex mixtures, determining the purity of compounds, and identifying metabolites in biological samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pteridines, offering high resolution and sensitivity for separating individual compounds from a mixture. nih.gov This method is crucial for determining the purity of synthesized compounds like this compound and for separating its isomers. nih.govmdpi.com
In a typical HPLC setup for pteridine analysis, a C18 reversed-phase column is often employed. nih.govnih.gov The mobile phase composition, temperature, and flow rate are critical parameters that are optimized to achieve the best separation. mdpi.com For instance, a mobile phase of 95% water/5% methanol (B129727) at 35°C with a flow rate of 0.9 mL/min has been shown to be effective. nih.gov Detection is often achieved using fluorescence, which provides high sensitivity for pteridinic derivatives. nih.gov For example, isoxanthopterin (B600526) can be detected by exciting at 272 nm and measuring emission at 410 nm, while other pteridines can be analyzed with excitation at the same wavelength and emission at 445 nm. nih.gov The development of HPLC methods also includes the optimization of sample preparation steps, such as acid precipitation of proteins and solid-phase extraction for clean-up. nih.govresearchgate.net
Table 2: HPLC Method Parameters for Pteridine Analysis
| Parameter | Condition |
| Column | C18 porous and fused core particles nih.gov |
| Mobile Phase | 95% water / 5% methanol nih.gov |
| Flow Rate | 0.9 mL/min nih.gov |
| Temperature | 35°C nih.gov |
| Detection | Fluorimetric nih.gov |
| Excitation Wavelength | 272 nm nih.gov |
| Emission Wavelength | 410 nm (isoxanthopterin), 445 nm (other pteridines), 465 nm (xanthopterin) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and quantification of volatile and semi-volatile compounds, including metabolites of pteridines. researchgate.netplos.org In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. nih.gov
The application of GC-MS in pteridine research often involves the analysis of biological fluids to identify catabolites. For example, GC-MS has been instrumental in identifying 2,4-diamino-7-hydroxy-pteridine derivatives as catabolites of methotrexate (B535133) in patients. nih.gov The successful analysis of energy metabolites by GC-MS often requires a derivatization step to increase the volatility of the compounds. plos.org A commonly used derivatizing reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS). plos.org
Method Validation Parameters (e.g., Limit of Detection, Limit of Quantification, Selectivity)
The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. Key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, and accuracy. researchgate.netnih.gov
Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample. nih.gov It can be calculated using the formula LOD = 3.3σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com
Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govnih.gov The ICH recommends the formula LOQ = 10σ / S for its calculation. sepscience.com
Selectivity : Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Precision : Method validation also involves assessing the linearity of the calibration curve (with R² values typically greater than 0.99) and the precision of the measurements, which is often expressed as the relative standard deviation (RSD). researchgate.netrsc.org For pteridine analysis, interday relative standard deviation values are often expected to be lower than 10%. researchgate.netrsc.org
Table 3: Validation Parameters for an HPLC-MS Method for Pteridine Determination
| Parameter | Result |
| Linearity (R²) | > 0.99 researchgate.netrsc.org |
| Interday Precision (RSD) | < 10% researchgate.netrsc.org |
| Detection Limits (LOD) | 0.07 - 0.61 ng/mL nih.gov |
In Vitro Biochemical and Enzymatic Assay Development
The academic study of this compound and its role in pteridine chemistry relies heavily on the development of robust in vitro biochemical and enzymatic assays. These assays are fundamental tools for screening chemical compounds and elucidating their mechanisms of action by observing their effects on isolated biological components like proteins. wuxibiology.comyoutube.com For target-based drug discovery programs, where the protein target is known and can be purified, biochemical assays are indispensable. youtube.com They allow researchers to quantify the interaction between a compound and its target in a controlled environment, free from the complexities of a cellular system. youtube.com The development of these assays for pteridine derivatives is crucial, as these compounds are known to be involved in a multitude of biological processes, including amino acid metabolism, nucleic acid synthesis, and various enzymatic pathways. researchgate.netorientjchem.org
Enzyme Inhibition Assays
Enzyme inhibition assays represent a cornerstone for evaluating the potential therapeutic activity of compounds like this compound. The primary objective of these assays is to determine a compound's ability to reduce the activity of a specific enzyme, a measure often quantified by the half-maximal inhibitory concentration (IC50) value. youtube.com The design of a typical assay involves combining the purified target enzyme, its substrate, the inhibitor compound, and any necessary co-factors in a buffered solution. youtube.com
Given that pteridine derivatives are known to interact with pteridine-dependent enzymes, a key research question is the potential for this compound to act as an inhibitor in these systems. nih.gov For instance, other compounds with similar pyrimidine-based structures have been successfully evaluated using enzyme inhibition methods. nih.gov The slow clearance of some 2,4-diamino-7-hydroxy-pteridine derivatives from the body suggests the possibility of interference with pteridine-dependent enzymes, making inhibition studies particularly relevant. nih.gov
A variety of modern assay formats are available to measure enzyme inhibition, each with its own advantages. These platforms are often adapted to high-throughput screening to test large libraries of compounds efficiently. wuxibiology.com
| Assay Format | Principle | Application Example |
|---|---|---|
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Measures the transfer of energy between two fluorescent molecules (a donor and an acceptor). Inhibition disrupts the proximity of these molecules, leading to a change in the fluorescent signal. | Detecting the binding of an inhibitor to a target protein or monitoring the formation of a product that brings the donor and acceptor together. wuxibiology.com |
| FP (Fluorescence Polarization) | Based on the principle that a small, fluorescently-labeled molecule tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its rotation slows, and the polarization of the light increases. | Monitoring the displacement of a fluorescent ligand from a protein's binding site by an inhibitor. wuxibiology.com |
| Luminescence-Based (e.g., ADP-Glo) | Measures the activity of an enzyme, such as a kinase, by quantifying the amount of product (e.g., ADP) generated. The product is converted through subsequent enzymatic reactions into a luminescent signal. | Quantifying the activity of ATPases and kinases, where ADP is a common product. wuxibiology.com |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Uses antibodies to detect the presence of a specific substance. In an inhibition context, it can measure the amount of product formed by an enzyme. | Quantifying the product of an enzymatic reaction that has a specific antibody available. wuxibiology.com |
| Absorbance/Spectrophotometry | Measures the change in absorbance of light at a specific wavelength as a substrate is converted to a product. | Used for enzymes that have a chromogenic substrate or product, providing a direct and often continuous measure of activity. nih.gov |
Assessment of Biochemical Pathway Perturbations
Beyond targeting a single enzyme, it is critical to assess how a compound like this compound perturbs entire biochemical pathways. Pteridines are integral to cellular function, and introducing an analog can have widespread effects. orientjchem.org A primary focus of such studies is the de novo pterin (B48896) synthesis pathway. selleckchem.com
A well-established method for studying this pathway involves using specific inhibitors to create a perturbation. For example, 2,4-Diamino-6-hydroxypyrimidine (DAHP) is a known specific inhibitor of GTP cyclohydrolase I, which is the rate-limiting enzyme in this pathway. selleckchem.com By inhibiting this enzyme, DAHP effectively blocks the synthesis of tetrahydrobiopterin (B1682763) (BH4). selleckchem.com Since BH4 is an essential cofactor for various enzymes, including inducible nitric oxide synthase (iNOS), its depletion leads to downstream effects such as the suppression of nitric oxide production. selleckchem.com
This approach provides a model for investigating the effects of this compound. As a pteridine analog, its potential to interfere with key enzymes in pteridine-dependent pathways is a significant area of research. nih.gov The observation that certain 2,4-diamino-7-hydroxy-pteridine derivatives are catabolites of the drug methotrexate highlights that such compounds can enter and potentially interfere with these metabolic routes. nih.gov Key pathways that are dependent on pterin cofactors and thus susceptible to perturbation are central to fundamental cellular processes. nih.gov
| Pathway/Process | Key Pterin-Dependent Enzyme | Function | Potential Perturbation Effect |
|---|---|---|---|
| Amino Acid Metabolism | Phenylalanine hydroxylase | Catalyzes the conversion of Phenylalanine to Tyrosine, a critical step in neurotransmitter synthesis. nih.gov | Inhibition could lead to altered levels of key amino acids and neurotransmitters. |
| Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | Produces nitric oxide, a signaling molecule involved in vasodilation and immune response, using BH4 as a cofactor. selleckchem.com | Interference with BH4 synthesis or function could disrupt nitric oxide signaling. selleckchem.com |
| Folate Metabolism | Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate, a precursor for nucleotide synthesis. | Inhibition by pteridine analogs (antifolates) disrupts DNA synthesis, forming the basis of some chemotherapies. nih.gov |
X-ray Crystallography for Ligand-Protein Complex Analysis
X-ray crystallography is an unparalleled technique for providing high-resolution, three-dimensional structural information of how a ligand, such as this compound, interacts with its protein target. nih.gov This method is crucial for structure-based drug design, as it reveals the precise atomic details of the binding site, including the orientation of the ligand and the specific interactions it forms with the protein. nih.gov The process involves growing a high-quality crystal of the protein-ligand complex and diffracting X-rays off it. The resulting diffraction pattern is mathematically processed via a Fourier transform to generate an electron density map, into which the atomic model of the complex is built and refined. youtube.com
While a protein-ligand complex structure for this compound is not publicly available, the crystal structure of its molecular salt, 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate (B79036), has been solved, providing critical insights into its intrinsic chemical properties and potential binding interactions. nih.gov The analysis of this structure reveals a planar pteridine ring system and a network of hydrogen bonds. nih.gov Specifically, the protonated N3 atom and the 2-amino group form hydrogen bonds with oxygen atoms of the nitrate anion, creating a distinct R²₂(8) ring motif. nih.gov
Significantly, this observed hydrogen-bonding pattern is analogous to the interaction between the carboxylate group of the drug trimethoprim (B1683648) and the active site of its target enzyme, dihydrofolate reductase. nih.gov This structural similarity suggests that this compound could engage with enzyme active sites in a comparable manner, making it a valuable scaffold for designing enzyme inhibitors. nih.gov The detailed crystallographic data provides the foundational measurements for such molecular design and modeling.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₉N₆O⁺·NO₃⁻ |
| Molecular Weight | 255.21 |
| Crystal System | Orthorhombic |
| Unit Cell Dimensions | a = 6.4060 (17) Å |
| b = 14.960 (6) Å | |
| c = 10.867 (3) Å | |
| Volume | 1041.4 (6) ų |
| Z (Molecules per unit cell) | 4 |
| Radiation Type | Mo Kα |
Analogues and Derivatives of 2,4 Diamino 7 Pteridinemethanol in Academic Research
Synthesis and Biological Evaluation of Novel Pteridine (B1203161) Derivatives
The development of new pteridine-based therapeutic agents involves the synthesis of novel derivatives and their subsequent evaluation for biological activity. nih.govnih.govresearchhub.com A common strategy is to start with a known active compound or scaffold and introduce chemical modifications to enhance potency, selectivity, or other pharmacological properties. nih.gov For instance, researchers have designed and synthesized series of 4,5-dihydro- nih.govresearchhub.comnih.govtriazolo[4,3-f]pteridine derivatives based on the structure of the PLK1 kinase inhibitor BI-2536, leading to the discovery of potent dual inhibitors of PLK1 and BRD4, which are targets in cancer therapy. nih.gov
The synthesis process for novel pteridine compounds can involve various chemical reactions, such as the Isay reaction, which condenses a mercaptopyrimidine derivative with a substituted diketone. researchhub.com Following synthesis, the chemical structures and purity of the new compounds are confirmed using standard analytical techniques like FTIR, mass spectrometry, and NMR. researchhub.com The biological evaluation phase then assesses the compounds' effects on specific biological targets, such as enzymes or receptors, and their activity in cellular or whole-organism models. nih.govnih.gov For example, novel pteridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in animal models. nih.govnih.gov
Exploration of Diverse Substituent Effects on Pteridine Scaffolds
A key aspect of developing novel pteridine-based drugs is understanding how different chemical groups (substituents) attached to the core pteridine structure influence its biological activity. researchhub.com Researchers systematically introduce various substituents at different positions on the pteridine scaffold and evaluate the resulting changes in properties like enzyme inhibition and cellular potency. researchhub.comnih.gov
For example, a study on 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines, which are analogues of pteridines, investigated their activity as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in several organisms. nih.gov The study found that for trimethoxy-substituted analogues, increasing the size of the group at the N-10 position generally led to a decrease in both potency and selectivity. nih.gov Conversely, for dimethoxy-substituted versions, methylation at the N-10 position tended to decrease potency but increase selectivity for the Toxoplasma gondii enzyme compared to the rat liver enzyme. nih.gov This detailed analysis of structure-activity relationships (SAR) is vital for rationally designing more effective and selective drugs.
Another study used the Isay reaction to synthesize various disubstituted pteridine derivatives, incorporating different substituents onto both the pteridine scaffold and a phenylurea part of the molecule to explore their effects on chemical and biological properties. researchhub.com Molecular docking studies of these compounds against cancer-related proteins PI3K and mTOR suggested promising interactions, supporting the potential for these new derivatives as anticancer agents. researchhub.com
Design of Targeted Libraries of Pteridine Compounds
Target-focused compound libraries are collections of molecules designed to interact with a specific protein or a family of related proteins, such as kinases or proteases. nih.gov This approach moves away from mass screening of vast, random collections towards a more rational design process based on the structural information of the target. nih.govnih.gov
In the context of pteridines, researchers design and synthesize focused libraries to find potent and selective inhibitors for specific therapeutic targets. nih.govnih.gov For instance, starting from a known kinase inhibitor, BI-2536, which has a dihydropteridine core, one research group designed a library of 18 new compounds by modifying this core structure. nih.gov This effort led to the identification of a compound that selectively inhibits BRD4, a protein involved in cancer, without affecting the original target, PLK1. nih.gov
The design of these libraries often employs structure-based methods, where the three-dimensional structure of the target protein's binding site is used to guide the design of complementary molecules. nih.govacs.org When a protein's structure is unknown, knowledge of existing ligands can be used to create new scaffolds through a process called "scaffold hopping." nih.gov A typical focused library may consist of 100 to 500 compounds, a carefully selected subset of thousands of possible combinations, chosen to efficiently test a design hypothesis while maintaining drug-like properties. nih.gov
| Pteridine Scaffold/Derivative | Therapeutic Target | Design Strategy | Reference |
|---|---|---|---|
| 4,5-dihydro- nih.govresearchhub.comnih.govtriazolo[4,3-f]pteridine | PLK1/BRD4 (dual inhibitors) | Based on the structure of PLK1 inhibitor BI-2536 | nih.gov |
| 4,5-dihydro- nih.govresearchhub.comnih.govtriazolo[4,3-f]pteridine | BRD4 (selective inhibitors) | Modification of the dihydropteridine core of BI-2536 | nih.gov |
| Pteridine-based scaffolds | Pteridine Reductase (PTR1) | Structure-based design using MTX-like and substrate-like frameworks | acs.org |
2,4-Diamino-7-Pteridinemethanol's Interrelationship with Pharmacologically Active Pteridines
The chemical this compound and its close relatives are significantly interrelated with well-known pharmacologically active pteridines, not as active drugs themselves, but as byproducts of synthesis or metabolism.
Its Connection to Methotrexate (B535133) and Aminopterin Synthesis as an Intermediate or Impurity
The synthesis of the widely used anticancer drug Methotrexate involves the creation of a pteridine core structure. google.comgoogle.comgoogle.com A key step in this process is the condensation reaction to form a hydroxymethylpteridine intermediate. google.comgoogle.com However, this reaction can produce a mixture of two isomers: the desired 2,4-diamino-6-hydroxymethylpteridine and the unwanted isomer, 2,4-diamino-7-hydroxymethylpteridine (this compound). google.comgoogle.com
The formation of the 7-isomer is a known issue in Methotrexate production. google.com One patented method for preparing Methotrexate notes that using 1,1,3-trichloracetone in the synthesis results in a mixture of the final drug and its 7-pteridyl isomer, which is not biologically active and difficult to separate. google.com To address this, process improvements have been developed. One such improvement involves controlling the pH of the pteridine synthesis step to between 2.5 and 5.4 (preferably around 3.0) and using pure oxygen instead of air as the oxidant. google.com This optimized process favors the formation of the desired 6-isomer over the unwanted 7-isomer in a ratio of approximately 20:1. google.com
The 6-isomer, 2,4-diamino-6-hydroxymethylpteridine, is a crucial intermediate that is subsequently converted into a halogenated form (e.g., 2,4-diamino-6-bromomethylpteridine or 2,4-diamino-6-chloromethylpteridine) before being coupled with the remaining part of the Methotrexate molecule. google.comgoogle.comresearchgate.net Due to its role in the synthesis pathway, 2,4-diamino-6-hydroxymethylpteridine is also recognized as "Methotrexate EP Impurity A," an official impurity listed in the European Pharmacopoeia. chemicalbook.com Given that Aminopterin shares the same 2,4-diaminopteridine (B74722) core as Methotrexate, connected at the 6-position, the same synthetic intermediates and potential for isomeric impurities apply. wikipedia.orgnih.gov
Identification and Characterization of 2,4-Diamino-7-Hydroxy-Pteridine Derivatives as Catabolites
Beyond synthesis, pteridine derivatives are also formed in the body through the breakdown of drugs. Research has identified a new class of catabolites (breakdown products) of Methotrexate: 2,4-diamino-7-hydroxy-pteridine derivatives. nih.gov These compounds have been found in the biological fluids of patients undergoing high-dose Methotrexate therapy. nih.gov
Two major derivatives have been identified as 2,4-diamino-6-hydroxymethyl-7-hydroxy-pteridine and 2,4-diamino-6-methyl-7-hydroxy-pteridine. nih.gov It is presumed that these catabolites are formed by the action of intestinal bacteria during the drug's enterohepatic circulation. nih.gov The slow clearance of these 2,4-diamino-7-hydroxy-pteridine derivatives from the body raises questions about their potential to interfere with pteridine-dependent enzymes, which could contribute to some of the toxic side effects associated with Methotrexate treatment. nih.gov
Comparative Academic Studies with Other Pteridine and Pyrimidine (B1678525) Analogues
To better understand the potential of new drug candidates, researchers often conduct comparative studies, evaluating them against existing drugs or other similar compounds. In the realm of pteridine and pyrimidine chemistry, these studies are crucial for establishing selectivity and potency profiles.
For instance, a study of 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines compared their inhibitory effects on the DHFR enzyme from different sources: the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii, and from rat liver (as a proxy for the host). nih.gov This comparison is vital for assessing selectivity. The study found that all the new compounds showed higher selectivity for the T. gondii DHFR compared to the drug trimetrexate. nih.gov
Similarly, in the search for new antimalarial drugs, a series of substituted pyrimidine-2,4-diamines were evaluated as potential inhibitors of the Plasmodium falciparum DHFR enzyme. nih.gov Their predicted binding affinity was compared in silico with known inhibitors like pyrimethamine (B1678524) and cycloguanil, as well as the natural substrate, dihydrofolate. nih.gov Such comparative docking studies help prioritize which compounds to synthesize and test further. nih.gov
Another comparative study focused on pteridine reductase (PTR1), an enzyme that allows parasites to bypass DHFR inhibition, contributing to drug resistance. acs.org Researchers designed and tested inhibitors based on different molecular scaffolds against PTR1 from both Trypanosoma brucei and Leishmania major. acs.org This revealed species-specific properties, highlighting structural differences between the enzymes that can be exploited for developing more targeted therapies. acs.org
| Compound Class | Target | Comparative Finding | Reference |
|---|---|---|---|
| 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines | DHFR from T. gondii vs. rat liver | Showed increased selectivity for T. gondii DHFR compared to trimetrexate. | nih.gov |
| Substituted pyrimidine-2,4-diamines | P. falciparum DHFR | Predicted binding scores compared favorably to known inhibitors pyrimethamine and cycloguanil. | nih.gov |
| Pteridine-based scaffolds | PTR1 from T. brucei vs. L. major | Inhibitors displayed species-specific properties, explained by structural differences in the enzymes. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
